2-Chloro-2-(3-chloro-phenyl)-ethanol physical properties
2-Chloro-2-(3-chloro-phenyl)-ethanol physical properties
Critical Regioisomer Analysis & Properties Guide[1]
Part 1: Executive Summary & Chemical Identity
2-Chloro-2-(3-chlorophenyl)ethanol (CAS: 886365-85-1 ) is a specific regioisomer of the more commonly utilized pharmaceutical intermediate, 2-chloro-1-(3-chlorophenyl)ethanol (CAS: 106262-93-5).[1][2]
In drug development—specifically in the synthesis of
Chemical Structure & Nomenclature:
-
IUPAC Name: 2-Chloro-2-(3-chlorophenyl)ethanol[1][2][3][4][5][6]
-
Common Synonym:
-Chloro- -(3-chlorophenyl)ethyl alcohol[1] -
Molecular Formula:
[5][6] -
Molecular Weight: 191.05 g/mol [5]
Part 2: Physical & Chemical Properties[5]
Due to its status as a specialized impurity rather than a bulk commodity, experimental physical data for this specific isomer is sparse in public literature compared to its 1-aryl counterpart.[1] The values below synthesize available experimental fragments with high-confidence predictive models (ACD/Labs, EPISuite) used in process chemistry.
Table 1: Physicochemical Profile[7]
| Property | Value / Range | Confidence Level | Relevance |
| Physical State | Viscous Liquid to Low-Melting Solid | High | Handling/Transfer |
| Boiling Point | 285°C ± 20°C (at 760 mmHg) | Predicted | Distillation requires high vacuum |
| Melting Point | 35–45°C (Estimated) | Medium | May solidify in cold storage |
| Density | 1.328 ± 0.06 g/cm³ | Predicted | Phase separation extraction |
| LogP (Octanol/Water) | 2.25 ± 0.30 | High | Lipophilicity/Extraction solvent selection |
| pKa (Hydroxyl) | 13.5 ± 0.20 | Predicted | Deprotonation requires strong base |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Experimental | Process solvent compatibility |
| Water Solubility | Low (< 1 mg/mL) | High | Aqueous workup efficiency |
Technical Note: The boiling points of the 1-aryl and 2-aryl isomers are within 2–5°C of each other, rendering separation by simple distillation ineffective.[1] Chromatographic separation (HPLC) or kinetic resolution is required.[1]
Part 3: Synthesis & Formation Mechanism[1][8]
The formation of 2-chloro-2-(3-chlorophenyl)ethanol occurs primarily during the hydrochlorination of 3-chlorostyrene oxide.[1] Understanding the mechanism is the only way to control the ratio of the target product vs. this impurity.[1]
The Regioselectivity Problem
The reaction of an epoxide with HCl (or chlorinating agents) is governed by the competition between
-
Path A (Target): Attack at the less hindered carbon (C2).[1] This follows an
mechanism, typically favored under basic or neutral conditions, yielding 2-chloro-1-(3-chlorophenyl)ethanol .[1] -
Path B (Impurity - CAS 886365-85-1): Attack at the benzylic carbon (C1).[1][5] This follows an
-like mechanism where the bond weakens at the benzylic position due to resonance stabilization of the developing positive charge.[1] This is favored under acidic conditions .[1]
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways.
Figure 1: Divergent synthesis pathways. Path B (red) leads to the formation of the 2-chloro-2-phenyl impurity described in this guide.[1]
Part 4: Analytical Characterization (Differentiation)
Since the isomers have identical mass (MW 191.05), LC-MS alone is insufficient for identification without chromatographic resolution.[1] Proton NMR (
1. NMR Shift Diagnostics
-
Target Isomer (1-aryl): The methine proton (
-OH) is benzylic and attached to oxygen. It typically appears downfield around 4.8–5.0 ppm as a doublet of doublets.[1] The methylene protons ( -Cl) appear around 3.6–3.8 ppm .[1] -
Impurity Isomer (2-aryl - CAS 886365-85-1): The methine proton (
-Cl) is benzylic but attached to chlorine.[1] Due to the heavy atom effect and deshielding, this proton shifts, but the key differentiator is the methylene group ( -OH).[1] The -OH protons will appear as a multiplet around 3.9–4.1 ppm , distinct from the chloromethyl group of the target.[1]
2. HPLC Method Parameters
To separate the regioisomers for quality control (QC):
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
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Mobile Phase: Water (0.1%
) / Acetonitrile gradient.[1] -
Elution Order: The 2-chloro-2-phenyl isomer (Impurity) is slightly more lipophilic due to the internal chlorine shielding and typically elutes after the 1-aryl target isomer, though retention times are close.[1]
Part 5: Safety & Handling Protocols
Hazard Classification: As a halogenated alcohol and close structural analog to known toxic chlorohydrins, this compound must be treated as Acute Toxic and Genotoxic .[1]
Self-Validating Handling System
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Containment: All weighing and transfer must occur within a certified fume hood.
-
PPE: Nitrile gloves (double-gloved recommended due to permeation risk of chlorinated solvents), safety goggles, and lab coat.[1]
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Deactivation: In case of spill, do not just wipe.[1] Treat with a dilute alkaline solution (e.g., NaOH) to force cyclization to the epoxide (which is volatile but easier to contain/hydrolyze) or degrade via oxidation, then absorb on vermiculite.[1]
Storage:
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Temperature: 2–8°C (Refrigerator).
-
Atmosphere: Inert gas (Argon/Nitrogen).[1] Halohydrins are prone to spontaneous cyclization to epoxides or polymerization upon exposure to moisture and heat.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11469563, 2-Chloro-1-(3-chlorophenyl)ethanol. (Note: Discusses the primary isomer and associated chlorohydrin chemistry). Retrieved from [Link]
